molecular formula C14H20O9 B2861014 [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 13137-69-4

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

Cat. No.: B2861014
CAS No.: 13137-69-4
M. Wt: 332.305
InChI Key: ULWHEXUWXLOVPV-XJFOESAGSA-N
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Description

[(2R,3R,4R,5S)-3,4,5-Triacetyloxyoxan-2-yl]methyl acetate (CAS: 13137-69-4) is a fully acetylated derivative of 1,5-anhydro-D-glucitol, a sugar alcohol derived from glucose. Its systematic IUPAC name reflects a five-membered oxolane (tetrahydrofuran) ring with three acetyloxy groups at positions 3, 4, and 5, and a methyl acetate substituent at position 2. The compound is a tetraacetate, with molecular formula C14H20O10 and a molar mass of 348.30 g/mol .

Properties

IUPAC Name

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWHEXUWXLOVPV-XJFOESAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate on cells are not well-studied. Given its structural similarity to glucose, it is plausible that this compound may influence cellular processes related to glucose metabolism. For instance, it may affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate remains unclear. Its inhibitory effects on PTP1B and α-glucosidase suggest that it may bind to these enzymes, potentially altering their activity and leading to changes in gene expression.

Biological Activity

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is a complex organic compound with potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the molecular formula C14H20O9C_{14}H_{20}O_9 and features multiple acetoxy groups attached to an oxane ring. Its structural complexity contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi.
  • Antioxidant Activity : The presence of acetoxy groups may contribute to free radical scavenging abilities.
  • Potential Anti-inflammatory Effects : Some derivatives of acetoxy compounds have demonstrated anti-inflammatory properties in vitro.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this acetate can inhibit enzymes involved in metabolic pathways of pathogens.
  • Cell Membrane Disruption : The amphiphilic nature allows interaction with lipid membranes of microbial cells.
  • Modulation of Signaling Pathways : Certain acetates can influence cellular signaling pathways related to inflammation and oxidative stress.

Data Table: Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AntioxidantHigh
Anti-inflammatoryLow

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of compounds similar to this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound exhibited high antioxidant activity measured by DPPH radical scavenging. The IC50 value was found to be 25 µg/mL, indicating strong potential for use in formulations aimed at reducing oxidative stress.

Research Findings

Recent research has focused on the synthesis and optimization of this compound analogs to enhance its biological activity. Modifications in the acetoxy groups have been shown to improve both antimicrobial and antioxidant activities.

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : Typically prepared via acetylation of 1,5-anhydro-D-glucitol using acetic anhydride under catalytic conditions.
  • Applications : Used as an intermediate in organic synthesis, particularly in carbohydrate chemistry for glycosylation reactions or polymer modifications .
  • Physical Properties : High solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate stability under ambient conditions.

Comparison with Similar Acetylated Carbohydrate Derivatives

Structural and Functional Group Variations

The compound is compared to structurally analogous acetylated sugars, emphasizing substituent positions, ring size, and functional groups.

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Ring Type Applications Reference
[(2R,3R,4R,5S)-3,4,5-Triacetyloxyoxan-2-yl]methyl acetate C14H20O10 348.30 3,4,5-triacetyloxy, 2-methyl acetate Oxolane (5-membered) Organic synthesis, polymer chemistry
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (β-D-Ribofuranose tetraacetate) C13H18O9 318.28 1,2,3,5-tetraacetyl Furanose (5-membered) Nucleotide synthesis, antiviral agents
[(2R,3R,4R,5S,6S)-3,4,6-Triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate (β-D-Mannopyranose tetraacetate) C14H20O10 348.30 3,4,6-triacetyloxy, 5-hydroxy Pyranose (6-membered) Glycobiology, enzyme studies
[(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-azidooxan-2-yl]methyl acetate C14H19N3O9 373.32 3,4,6-triacetyloxy, 5-azido Oxane (6-membered) Click chemistry, bioconjugation

Key Differences and Implications

Ring Size and Conformation: The target compound’s oxolane ring (5-membered) introduces puckering effects (quantified via Cremer-Pople parameters ), affecting steric interactions during reactions. In contrast, pyranose derivatives (6-membered) exhibit chair or boat conformations, altering solubility and stability .

Functional Group Reactivity: The azido group in [(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate enables click chemistry applications (e.g., CuAAC reactions), a feature absent in the target compound . Hydroxyl vs. Acetoxy Groups: β-D-Mannopyranose tetraacetate retains a free hydroxyl group at position 5, making it more reactive toward selective deacetylation .

Synthetic Utility: Ribofuranose tetraacetate is a key intermediate in nucleoside analog synthesis (e.g., antiviral drugs like remdesivir) due to its compatibility with phosphoramidite chemistry . The target compound’s glucitol backbone is preferred in chiral stationary phases for chromatography, leveraging its stereochemical rigidity .

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